

Applications of Chroman-3-one in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Chroman-3-one*

Cat. No.: *B094795*

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The **chroman-3-one** scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its structural features allow for diverse substitutions, enabling the fine-tuning of its biological profile. This document provides an overview of the applications of **chroman-3-one** derivatives, along with relevant quantitative data and detailed experimental protocols for their synthesis and biological evaluation.

Anticancer Activity

Chroman-3-one derivatives have emerged as promising candidates for cancer therapy. Studies have demonstrated their cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

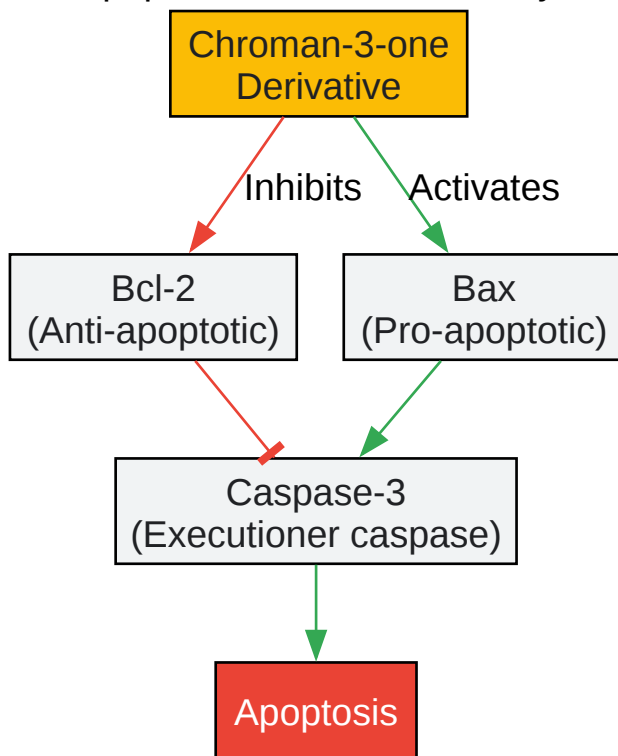
A series of 3-benzylidenechromanones and their spiropyrazoline analogues were synthesized and evaluated for their anti-proliferative potential against four cancer cell lines[1][2][3]. Notably, compounds with a pyrazoline ring incorporated into the 3-arylidene flavanone structure showed improved activity, suggesting this modification could be beneficial in the development of new anticancer agents[1][2][3]. For instance, certain compounds induced G2/M phase arrest in 60% of HL-60 cells[1][2][3].

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 3	HL-60	Lower than reference	[1]
Compound 7	HL-60	Lower than reference	[1]
Compound 11	HL-60	8.36	[1]
Compound 11	NALM-6	9.08	[1]
Compound 11	WM-115	6.45	[1]
Compound 12	HL-60	11.76	[1]
Compound 12	NALM-6	8.69	[1]
Epiremisporine F (1)	HT-29	44.77 ± 2.70	[4]
Epiremisporine G (2)	HT-29	35.05 ± 3.76	[4]
Epiremisporine H (3)	HT-29	21.17 ± 4.89	[4]
Epiremisporine F (1)	A549	77.05 ± 2.57	[4]
Epiremisporine G (2)	A549	52.30 ± 2.88	[4]
Epiremisporine H (3)	A549	31.43 ± 3.01	[4]

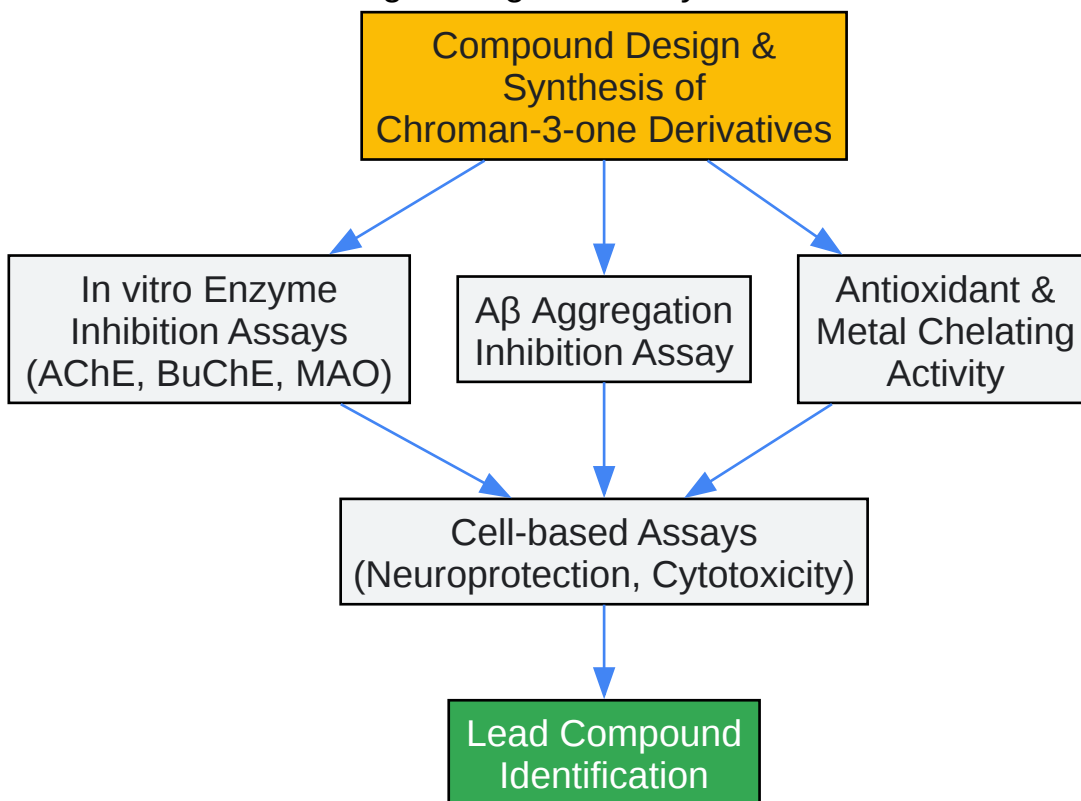
Reference compounds for comparison were 4-chromanone or quercetin.[1][2][3]

The anticancer activity of some chromone derivatives, such as epiremisporine H, has been shown to be mediated through the induction of apoptosis via the Bcl-2, Bax, and caspase-3 signaling cascades[4].

Apoptosis Induction Pathway



Multi-Target Drug Discovery Workflow



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References

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